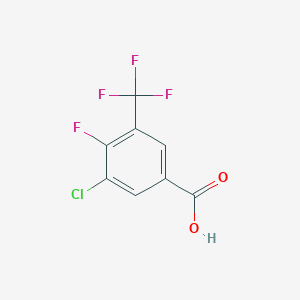

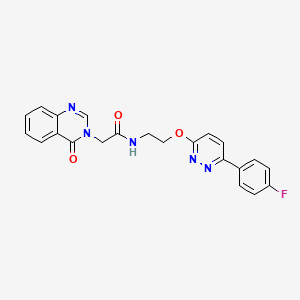

![molecular formula C17H19N5O B2699523 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034504-73-7](/img/structure/B2699523.png)

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Drug Discovery and Psoriasis Treatment

A compound structurally similar to 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, identified through structure-activity relationship analysis as a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, showed significant antipsoriatic effects in a psoriatic animal model. This discovery highlights its potential as a novel treatment for psoriasis, a chronic autoimmune disease (Guo-Bo Li et al., 2016).

Adenosine Deaminase Inhibition and Anti-inflammatory Applications

Research into pyrazolo[3,4-d]pyrimidin-4-ones has shown that these compounds, with modifications such as alkyl or arylalkyl substituents, exhibit potent adenosine deaminase inhibitory activity. This property suggests a potential for therapeutic applications in conditions related to adenosine deaminase, such as specific types of inflammation and immune system disorders (C. La Motta et al., 2009).

p38α MAP Kinase Inhibition for Inflammatory Diseases

The design and synthesis of N-pyrazole, N'-thiazole urea inhibitors targeting p38α mitogen-activated protein kinase (p38α MAPK) have led to the discovery of compounds with potent inhibitory activity. These findings are significant for developing treatments for diseases driven by p38α MAPK, such as various inflammatory conditions (Matthäus Getlik et al., 2012).

Antibacterial Heterocyclic Compounds

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activity. This research opens up new avenues for developing antibacterial agents to combat resistant bacterial strains (M. E. Azab et al., 2013).

Anticancer and Antiangiogenic Effects

Structural optimization of pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of compounds with high potency against FLT3-driven human acute myeloid leukemia (AML) cells and significant antiangiogenic effects. These compounds show potential for AML treatment, highlighting the therapeutic applications of such molecular structures in oncology (Ling-Ling Yang et al., 2013).

Crystal Structure Insights for Agricultural Chemistry

The crystal structure analysis of a sulfonylurea herbicide demonstrates the molecular interactions and stability contributing to its herbicidal activity. Such insights are valuable for designing more efficient and environmentally friendly agricultural chemicals (Youngeun Jeon et al., 2015).

特性

IUPAC Name |

1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c1-17(2,3)12-4-6-13(7-5-12)20-16(23)21-14-10-18-15-8-9-19-22(15)11-14/h4-11H,1-3H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEFPXQHWDVPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride](/img/structure/B2699440.png)

![2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B2699443.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2699449.png)

![6-(3,5-dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2699454.png)

![1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2699455.png)

![9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2699458.png)

![3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699459.png)